molecular formula C16H16N4O2S B2796340 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile CAS No. 1025690-24-7

2-((4-(Isopropyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile

Cat. No. B2796340
CAS RN: 1025690-24-7
M. Wt: 328.39
InChI Key: GEUYPWKTADPYMN-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(Isopropyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors.

Scientific Research Applications

Antimicrobial Applications

  • A study by Alsaedi, Farghaly, and Shaaban (2019) demonstrated the synthesis of novel pyrazolo[1,5-a]pyrimidine ring systems, which included a compound structurally related to the one . These compounds exhibited significant antimicrobial activities, sometimes exceeding the activity of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019).

Photophysical Properties

  • Research by Percino et al. (2016) on derivatives of acrylonitrile, which include a similar structure, focused on their photophysical properties and molecular interactions. This study provides insights into the potential optical applications of such compounds (Percino et al., 2016).

Heterocyclic Synthesis

  • Hussein, Harb, and Mousa (2008) worked on synthesizing new polyfunctionally substituted pyridine and pyrazole derivatives using β-oxoanilides, which are structurally related to the compound . This research contributes to the field of heterocyclic chemistry (Hussein, Harb, & Mousa, 2008).

Antiviral Activity

  • A study by Solomyannyi et al. (2019) found that novel sulfonic cytosine derivatives, structurally related to the compound of interest, possess antiviral activity. This indicates potential applications in the development of antiviral agents (Solomyannyi et al., 2019).

Catalytic Reactions

  • Research by Quan et al. (2013) explored the use of pyrimidin-2-yl sulfonates in Suzuki/Sonogashira cross-coupling reactions. This study is significant for understanding the catalytic applications of compounds like the one (Quan et al., 2013).

Nonlinear Optical Materials

  • Kucharski et al. (2010) investigated the use of azo sulfonamide chromophores, which include structures similar to the compound of interest, as nonlinear optical (NLO) materials. This research highlights potential applications in photonics and optoelectronics (Kucharski et al., 2010).

properties

IUPAC Name

(Z)-2-(4-propan-2-ylphenyl)sulfonyl-3-(pyrimidin-2-ylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-12(2)13-4-6-14(7-5-13)23(21,22)15(10-17)11-20-16-18-8-3-9-19-16/h3-9,11-12H,1-2H3,(H,18,19,20)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUYPWKTADPYMN-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=NC=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=NC=CC=N2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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